4-Tert-butyl-1,3-oxazolidine-2,5-dione
CAS No.: 3981-38-2
Cat. No.: VC16482045
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3981-38-2 |
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Molecular Formula | C7H11NO3 |
Molecular Weight | 157.17 g/mol |
IUPAC Name | 4-tert-butyl-1,3-oxazolidine-2,5-dione |
Standard InChI | InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10) |
Standard InChI Key | GRDXOXRGSKKLNH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1C(=O)OC(=O)N1 |
Introduction
Structure and Nomenclature
Molecular Architecture
The compound’s core structure consists of a 1,3-oxazolidine-2,5-dione scaffold, a five-membered ring featuring two ketone groups at positions 2 and 5. The tert-butyl group (-C(CH₃)₃) is attached to the fourth position of the ring, imparting steric bulk and influencing the molecule’s conformational stability . The stereocenter at carbon 4 confers chirality, with the (R)-enantiomer being the most commonly reported configuration .
Table 1: Key Structural and Stereochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₁NO₃ | |
Molecular Weight | 157.17 g/mol | |
Stereochemistry (C4) | (R)-configuration | |
SMILES | CC(C)(C)[C@@H]1C(=O)OC(=O)N1 | |
InChIKey | GRDXOXRGSKKLNH-BYPYZUCNSA-N |
Nomenclature and Synonyms
The systematic IUPAC name is (4R)-4-(tert-butyl)-1,3-oxazolidine-2,5-dione. Common synonyms include AC3442, SCHEMBL25412343, and 1260587-82-3 . The tert-butyl group’s IUPAC designation (2-methylpropan-2-yl) is occasionally used in formal contexts.
Synthesis and Manufacturing
Synthetic Routes
A widely reported method involves the reaction of a carbamate derivative with a 2-hydroxycarboxylic acid ester under elevated temperatures (80–250°C). Tributylamine or similar tertiary amines are employed as catalysts to enhance reaction efficiency, while solvents like toluene facilitate by-product removal via azeotropic distillation.
Mechanistic Insights:
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Carbamate Activation: The carbamate reacts with the ester, forming an intermediate acyloxycarbamate.
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Cyclization: Intramolecular nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon yields the oxazolidine ring.
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By-product Elimination: Water or alcohol by-products are removed via distillation, driving the reaction to completion.
Table 2: Optimal Synthesis Conditions
Parameter | Value | Source |
---|---|---|
Temperature | 80–250°C | |
Catalyst | Tributylamine | |
Solvent | Toluene | |
Reaction Time | 4–12 hours |
Purification and Characterization
Crude product is typically purified via recrystallization from ethanol or column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while chiral HPLC validates enantiomeric purity .
Physicochemical Properties
Computed and Experimental Data
PubChem-derived computational properties highlight the compound’s moderate lipophilicity (XLogP3-AA = 1.3) and polar surface area (55.4 Ų), suggesting balanced solubility in both aqueous and organic media . The single hydrogen bond donor (N-H) and three acceptors (two carbonyl oxygens, one ring oxygen) facilitate intermolecular interactions .
Table 3: Physicochemical Profile
Property | Value | Source |
---|---|---|
XLogP3-AA | 1.3 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 | |
Topological Polar SA | 55.4 Ų | |
Rotatable Bond Count | 1 |
Stability and Reactivity
The compound is stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments. The electron-deficient carbonyl groups participate in nucleophilic additions, while the strained oxazolidine ring undergoes ring-opening reactions with nucleophiles like amines or thiols.
Chemical Reactivity and Applications
Key Reactions
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Nucleophilic Addition:
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Primary amines attack the C2 carbonyl, forming imine derivatives.
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Grignard reagents add to C5, yielding tertiary alcohols.
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Ring-Opening Polymerization:
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Anionic initiators (e.g., KOtBu) open the ring, producing polyamide precursors.
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Esterification:
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Alcohols react with the dione under Mitsunobu conditions, generating functionalized esters.
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Pharmaceutical Applications
The compound’s chiral center makes it valuable for synthesizing enantiopure drugs. Derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), as demonstrated in murine models. Patent filings (e.g., WIPO PATENTSCOPE entries) disclose its use in prodrug formulations and kinase inhibitors .
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